REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)[CH:6]=[CH:5][C:4]=1[CH2:14][C:15]([N:17]1[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]1)=[O:16])#[N:2].Cl.CCO.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[O:16]=[C:15]([N:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1)[CH2:14][C:4]1[CH:5]=[CH:6][C:7]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2,3.4.5|
|
Name
|
tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC(=C1)N1N=NN=C1)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
HCl EtOH
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacua
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1=C(C#N)C=C(C=C1)N1N=NN=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |